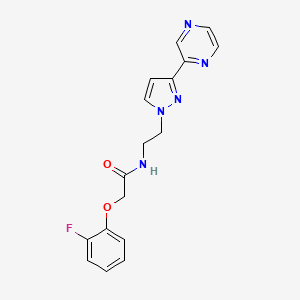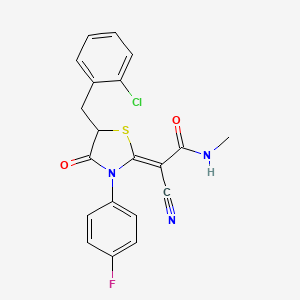
N~1~-(3-methoxypropyl)-3-methyl-N~3~-(4-methylbenzyl)piperidine-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N~1~-(3-methoxypropyl)-3-methyl-N~3~-(4-methylbenzyl)piperidine-1,3-dicarboxamide is a synthetic molecule that likely belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring with one nitrogen atom, and it serves as a backbone for many pharmacologically active compounds. The molecule appears to be a complex amide with multiple substitutions, which could potentially influence its biological activity.
Synthesis Analysis
The synthesis of related piperidine derivatives has been reported in the literature. For instance, the paper titled "Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides" discusses the synthesis of various 4-arylamino-4-piperidinecarboxylic acids, which are precursors for alpha-amino esters, ethers, and ketones . The synthetic approaches described in this paper involve substitutions on both nitrogen atoms of the piperidine ring, which have been shown to yield extremely potent analgesics. Although the exact synthesis of N~1~-(3-methoxypropyl)-3-methyl-N~3~-(4-methylbenzyl)piperidine-1,3-dicarboxamide is not detailed, the methodologies could be similar, involving strategic substitutions to achieve the desired potency and selectivity.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial in determining their pharmacological profile. The paper on structure-activity relationships of substituted N-benzyl piperidines provides insights into how different substituents affect the molecule's affinity and selectivity for various transporters. The presence of specific functional groups, such as the methoxypropyl and methylbenzyl groups in the compound of interest, could influence its interaction with biological targets. The stereochemistry, particularly the cis- or trans-orientation of substituents, also plays a significant role in the compound's activity, as seen in the analgesic activities of cis- and trans-3-methyl homologs .
Chemical Reactions Analysis
The reactivity of piperidine derivatives can be inferred from their functional groups and the overall molecular architecture. The amide bonds present in N~1~-(3-methoxypropyl)-3-methyl-N~3~-(4-methylbenzyl)piperidine-1,3-dicarboxamide suggest a certain stability, but they could undergo hydrolysis under specific conditions. The methoxy and benzyl groups may participate in various chemical reactions, such as oxidation or conjugation, which could be relevant in the metabolism of the compound if it were to be used as a drug .
Physical and Chemical Properties Analysis
The physical and chemical properties of N~1~-(3-methoxypropyl)-3-methyl-N~3~-(4-methylbenzyl)piperidine-1,3-dicarboxamide, such as solubility, melting point, and partition coefficient, would be influenced by its molecular structure. The presence of polar groups like the amide could enhance solubility in water, while the aromatic and alkyl groups could increase lipophilicity, affecting the compound's distribution and absorption in biological systems. The papers provided do not offer specific data on these properties, but general trends in piperidine derivatives can be applied to hypothesize the compound's behavior .
Scientific Research Applications
Environmental Impact of Organic UV Filters
Environmental Effects of Sunscreen Active Ingredients : Concerns have been raised about the environmental impact of UV filters found in sunscreens, such as oxybenzone and octinoxate. These compounds have been detected in water sources worldwide and are not easily removed by wastewater treatment techniques. Laboratory settings have implicated oxybenzone specifically as a possible contributor to coral reef bleaching. Additionally, UV filters have been identified in various species of fish, indicating potential consequences for the food chain (Schneider & Lim, 2019).
Applications in Water Treatment
Nanofiltration Membranes with Crumpled Polyamide Films : A new class of nanofiltration (NF) membranes featuring crumpled polyamide layers has shown great potential for improving membrane separation performance in environmental applications. These include water softening, surface/groundwater purification, wastewater treatment, and water reuse (Shao et al., 2022).
Polyamides in Medical Applications
Water Soluble Polymers for Medicine : Research at the Institute of Macromolecular Chemistry has focused on soluble polymers for medical uses, including polyamides (polypeptides) for potential therapeutic applications. These polymers offer hydrophilic properties and the capability to prepare a range of derivatives from a common polymeric intermediate, polysuccinimide (Kálal et al., 1978).
Polyamide Environmental Stability
Review Auto-oxidation of Aliphatic Polyamides
: This review analyzes the oxidation kinetics of polyamides and model compounds to provide insights for kinetic modeling. It highlights the vulnerability of α-amino methylenes in polyamides to oxidation, a critical factor in their environmental stability and degradation behavior (Richaud et al., 2013).
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2/c1-10-20-14-5-3-2-4-12(14)17(21-10)24-9-16(23)22-15-8-11(18)6-7-13(15)19/h2-8H,9H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCHRVNXLMBPIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(3-methoxypropyl)-3-methyl-N~3~-(4-methylbenzyl)piperidine-1,3-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B3007895.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide](/img/structure/B3007900.png)
![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B3007901.png)
![2-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride](/img/structure/B3007902.png)
![N-[4-(difluoromethylsulfonyl)phenyl]-2-methoxy-5-morpholin-4-ylsulfonylbenzamide](/img/structure/B3007903.png)

![[5-(3-Chloro-4-methylphenyl)furan-2-yl]methanol](/img/structure/B3007906.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3007910.png)
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2,5-dimethoxyphenethyl)propanamide](/img/structure/B3007911.png)
![2-[(3S,4S)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B3007912.png)
![N-(2-chlorophenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B3007913.png)
![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B3007916.png)
![(Z)-13-acetyl-2-(2-hydroxy-5-nitrobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B3007918.png)